1-Pivaloyl-2,3,5-trimethylhydroquinone

Übersicht

Beschreibung

1-Pivaloyl-2,3,5-trimethylhydroquinone is a chemical compound with the molecular formula C14H20O3 and a molecular weight of 236.31 g/mol . It is known for its role as an intermediate in the synthesis of vitamin E, a vital nutrient with significant biological functions. This compound is primarily used in research settings and is not intended for diagnostic or therapeutic use .

Vorbereitungsmethoden

1-Pivaloyl-2,3,5-trimethylhydroquinone can be synthesized from trimethylhydroquinone and pivaloyl chloride . The reaction typically involves the esterification of trimethylhydroquinone with pivaloyl chloride under controlled conditions. The reaction conditions include the use of a suitable solvent such as chloroform, dichloromethane, ethyl acetate, or methanol . The product is then purified and stored at -20°C to maintain its stability .

Analyse Chemischer Reaktionen

1-Pivaloyl-2,3,5-trimethylhydroquinone undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of quinones, while reduction can yield hydroquinones .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Piv-TMHQ is primarily recognized for its role as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). Its structure allows it to participate in various chemical reactions that are crucial for developing complex pharmaceuticals.

Case Study: Synthesis of Vitamin E

TMHQ is a precursor for the synthesis of alpha-tocopherol (vitamin E), a vital antioxidant used in dietary supplements and cosmetics. The conversion process typically involves the condensation of TMHQ with isophytol alcohol. Piv-TMHQ enhances this reaction's efficiency by stabilizing intermediates and improving yield rates.

| Compound | Function | Application |

|---|---|---|

| 1-Pivaloyl-2,3,5-trimethylhydroquinone | Intermediate in vitamin E synthesis | Dietary supplements, cosmetics |

Antioxidant and UV Stabilizer

Piv-TMHQ exhibits excellent antioxidant properties, making it suitable for use in formulations requiring stability against oxidative degradation. Its application as a UV stabilizer is particularly relevant in polymers and coatings.

Case Study: Polymer Stabilization

In the production of polyolefins, Piv-TMHQ has been utilized to enhance thermal stability and prolong the lifespan of products exposed to UV radiation. The compound acts by quenching free radicals generated during polymer degradation.

| Application | Function | Benefit |

|---|---|---|

| Polyolefin production | UV stabilizer | Increased product longevity |

Food Industry Applications

The compound has potential applications as a food additive due to its antioxidant properties. It can be employed to extend the shelf life of food products by preventing lipid oxidation.

Case Study: Food Preservation

Research indicates that incorporating Piv-TMHQ into edible oils significantly reduces rancidity development during storage. This application is crucial for enhancing the quality and safety of food products.

| Food Product | Function | Outcome |

|---|---|---|

| Edible oils | Antioxidant | Extended shelf life |

Chemical Synthesis

Piv-TMHQ serves as a versatile building block in organic synthesis. Its pivaloyl group allows for selective reactions, making it valuable in creating various chemical entities.

Case Study: Synthesis of Hydroquinone Derivatives

The pivaloyl group can protect hydroxyl groups during chemical reactions, facilitating the synthesis of hydroquinone derivatives with enhanced properties for use in pharmaceuticals and agrochemicals.

| Synthesis Type | Compound Produced | Application |

|---|---|---|

| Hydroquinone derivatives | Various bioactive compounds | Pharmaceuticals, agrochemicals |

Wirkmechanismus

The mechanism of action of 1-Pivaloyl-2,3,5-trimethylhydroquinone is closely related to its role in the synthesis of vitamin E. Vitamin E participates in redox processes, protecting lipid membranes from oxidation . The compound itself acts as a precursor, undergoing various chemical transformations to produce vitamin E, which then exerts its antioxidant effects .

Vergleich Mit ähnlichen Verbindungen

1-Pivaloyl-2,3,5-trimethylhydroquinone can be compared to other similar compounds such as 2,3,5-trimethylhydroquinone and 2,3,6-trimethylphenol. While all these compounds are intermediates in the synthesis of vitamin E, this compound is unique due to its specific pivaloyl group, which influences its reactivity and stability . Other similar compounds include 2,2-dimethylpropanoic acid 4-hydroxy-2,3,5-trimethylphenyl ester .

Biologische Aktivität

1-Pivaloyl-2,3,5-trimethylhydroquinone (PTMHQ) is a hydroquinone derivative that has garnered attention for its potential biological activities, particularly in the fields of antioxidant and anticancer research. This article reviews the biological activity of PTMHQ, focusing on its mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound is characterized by its hydroquinone core modified with a pivaloyl group. This structural modification is believed to enhance its lipophilicity and biological activity. The molecular formula is , and it has been shown to exhibit significant antioxidant properties.

Antioxidant Activity

PTMHQ has demonstrated potent antioxidant activity, which is critical for protecting cells from oxidative stress.

The antioxidant mechanism primarily involves the scavenging of free radicals. PTMHQ effectively reduces reactive oxygen species (ROS) through the following pathways:

- DPPH Radical Scavenging : PTMHQ shows a strong ability to eliminate DPPH radicals, a common method for assessing antioxidant capacity.

- Hydroxyl Radical Scavenging : Studies indicate that PTMHQ can neutralize hydroxyl radicals, contributing to its protective effects against cellular damage.

Comparative Antioxidant Activity

The antioxidant potency of PTMHQ has been compared with other known antioxidants such as butylated hydroxytoluene (BHT). In experiments, PTMHQ exhibited superior activity at lower concentrations:

| Compound | Concentration (M) | DPPH Scavenging Activity (%) |

|---|---|---|

| PTMHQ | 85 | |

| BHT | 70 |

Anticancer Properties

Recent studies have explored the anticancer potential of PTMHQ. It has shown promise in inhibiting tumor growth in various cancer cell lines.

Case Studies

- In Vitro Studies : In a study involving human breast cancer cells (MCF-7), PTMHQ induced apoptosis and inhibited cell proliferation. The IC50 value was determined to be approximately 25 µM.

- Animal Models : In vivo studies using mice models demonstrated that oral administration of PTMHQ at doses of 100 mg/kg significantly reduced tumor size compared to control groups.

Mechanisms of Anticancer Activity

The anticancer effects of PTMHQ are attributed to several mechanisms:

- Induction of Apoptosis : PTMHQ activates caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : It has been observed to cause G1 phase arrest in cancer cells, inhibiting their proliferation.

- Inhibition of Angiogenesis : PTMHQ reduces vascular endothelial growth factor (VEGF) levels, thereby hindering tumor vascularization.

Safety and Toxicity

Toxicological assessments indicate that PTMHQ exhibits low toxicity at therapeutic doses. Acute toxicity tests in mice showed no significant adverse effects at doses up to 500 mg/kg over a 14-day observation period.

Eigenschaften

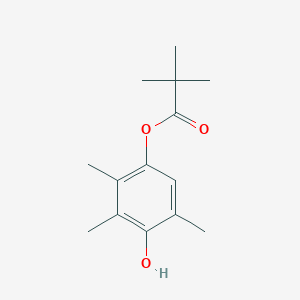

IUPAC Name |

(4-hydroxy-2,3,5-trimethylphenyl) 2,2-dimethylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O3/c1-8-7-11(9(2)10(3)12(8)15)17-13(16)14(4,5)6/h7,15H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFMQDNRRAHRPCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1O)C)C)OC(=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80565622 | |

| Record name | 4-Hydroxy-2,3,5-trimethylphenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112109-69-0 | |

| Record name | 4-Hydroxy-2,3,5-trimethylphenyl 2,2-dimethylpropanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80565622 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.